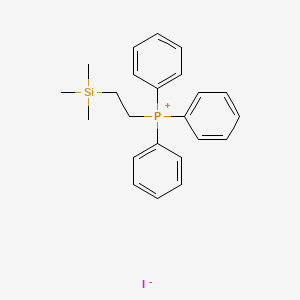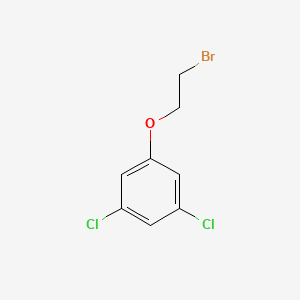
4-Bromo-2,3-dimethylpyridine
説明
“4-Bromo-2,3-dimethylpyridine” is a chemical compound with the molecular formula C7H8BrN . It has a molecular weight of 186.05 . This compound is used as a reagent in the preparation of propargyl pyridinyl ethers, which are potential cytochrome P 450 inhibitors .
Synthesis Analysis
The synthesis of “4-Bromo-2,3-dimethylpyridine” and its derivatives has been explored in several studies . For instance, a study published in Nature reported a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .
Molecular Structure Analysis
The molecular structure of “4-Bromo-2,3-dimethylpyridine” can be represented by the InChI code 1S/C7H8BrN/c1-5-6(2)9-4-3-7(5)8/h3-4H,1-2H3 . The compound has a topological polar surface area of 12.9 Ų and a molar refractivity of 41.7±0.3 cm³ .
Physical And Chemical Properties Analysis
“4-Bromo-2,3-dimethylpyridine” has a density of 1.4±0.1 g/cm³, a boiling point of 227.0±35.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.4 mmHg at 25°C . It has an enthalpy of vaporization of 44.5±3.0 kJ/mol and a flash point of 91.1±25.9 °C . The compound has an index of refraction of 1.547 .
科学的研究の応用
Synthesis of Bipyridine Derivatives
4-Bromo-2,3-dimethylpyridine can be used as a starting material or precursor for the synthesis of bipyridine derivatives . Bipyridine compounds are valuable substances used in various applications such as biologically active molecules, ligands for catalysts, photosensitizers, viologens, and supramolecular architectures .
Transition-Metal Catalysis
Bipyridines and their derivatives, which can be synthesized from 4-Bromo-2,3-dimethylpyridine, are extensively used as ligands in transition-metal catalysis . These ligands can enhance the reactivity of the metal center and are crucial for many catalytic reactions .
Photosensitizers
Bipyridine derivatives, synthesized from 4-Bromo-2,3-dimethylpyridine, can be used as photosensitizers . Photosensitizers are compounds that absorb light and transfer the energy to other molecules, enabling photochemical reactions .
Viologens
Viologens are a type of bipyridine derivative that can be synthesized from 4-Bromo-2,3-dimethylpyridine . Viologens are known for their electrochromic properties, changing color when they are reduced or oxidized .
Supramolecular Structures
Bipyridine derivatives, which can be synthesized from 4-Bromo-2,3-dimethylpyridine, are used in the construction of supramolecular structures . These structures have applications in areas such as molecular recognition, catalysis, and materials science .
Active Pharmaceutical Ingredient
4-Bromo-2,3-dimethylpyridine is an active pharmaceutical ingredient . It can be used in the synthesis of various pharmaceutical compounds .
Safety and Hazards
The safety information for “4-Bromo-2,3-dimethylpyridine” indicates that it should be kept in a dark place, in an inert atmosphere, at 2-8°C . The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, H332, and H335 . Precautionary statements include P261, P280, P305+P351+P338 .
作用機序
Target of Action
The primary target of 4-Bromo-2,3-dimethylpyridine is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound interacts with the organoboron reagents used in this process .
Mode of Action
4-Bromo-2,3-dimethylpyridine participates in the SM coupling reaction, which involves two chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound is involved in the SM coupling reaction, which is a key biochemical pathway in the synthesis of complex organic compounds . The downstream effects of this pathway include the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .
Pharmacokinetics
It is known that the compound has a high gi absorption and is bbb permeant . It is also an inhibitor of CYP1A2 , which could impact its metabolism and bioavailability.
Result of Action
The primary result of the action of 4-Bromo-2,3-dimethylpyridine is the formation of new carbon-carbon bonds via the SM coupling reaction . This enables the synthesis of a wide range of complex organic compounds .
特性
IUPAC Name |
4-bromo-2,3-dimethylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN/c1-5-6(2)9-4-3-7(5)8/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHCLIPMSNVUELH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30624692 | |
| Record name | 4-Bromo-2,3-dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30624692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2,3-dimethylpyridine | |
CAS RN |
259807-91-5 | |
| Record name | 4-Bromo-2,3-dimethylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=259807-91-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2,3-dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30624692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




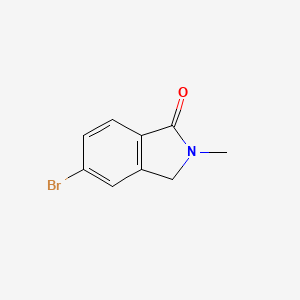


![8-(Bromomethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B1290052.png)
![6-Bromo-3-cyclopropyl-[1,2,4]triazolo[4,3-A]pyridine](/img/structure/B1290054.png)
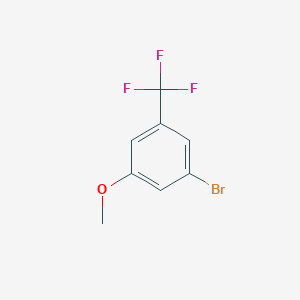

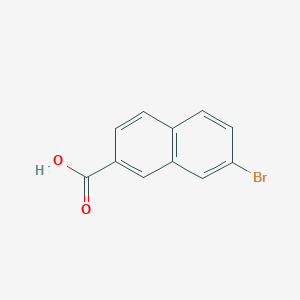
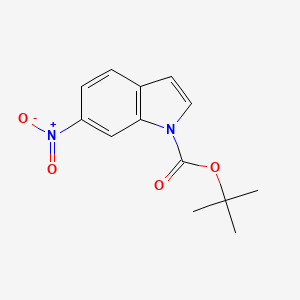
![1-Azabicyclo[3.2.2]nonan-3-one](/img/structure/B1290067.png)
